molecular formula C18H21NO6 B3815739 methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate

methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate

Cat. No.: B3815739
M. Wt: 347.4 g/mol
InChI Key: NKVFFXOPJMCXBD-QWHCGFSZSA-N
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Description

Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a hydroxypiperidine ring, and a cyclopropane carboxylate group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the hydroxypiperidine ring: This involves the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the cyclopropane carboxylate group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The hydroxypiperidine ring can form hydrogen bonds with biological macromolecules, influencing their function. The cyclopropane carboxylate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate is unique due to its combination of a benzodioxole moiety, a hydroxypiperidine ring, and a cyclopropane carboxylate group. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-23-17(22)18(5-6-18)16(21)19-7-4-12(13(20)9-19)11-2-3-14-15(8-11)25-10-24-14/h2-3,8,12-13,20H,4-7,9-10H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVFFXOPJMCXBD-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)N2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1(CC1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate
Reactant of Route 2
methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate
Reactant of Route 4
methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate
Reactant of Route 5
methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-[(3S,4S)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidine-1-carbonyl]cyclopropane-1-carboxylate

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